molecular formula C10H7ClN2O2 B1276985 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid CAS No. 957509-90-9

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1276985
CAS No.: 957509-90-9
M. Wt: 222.63 g/mol
InChI Key: IJWPYVIFFDSOQM-UHFFFAOYSA-N
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Description

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid
  • 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethanol

Uniqueness

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyrazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPYVIFFDSOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415539
Record name 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957509-90-9
Record name 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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